(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene

Description

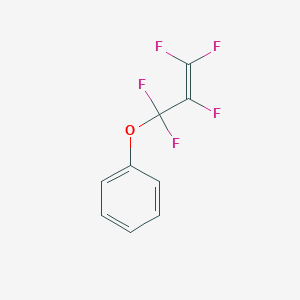

(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene, with the CAS number 2338-68-3, is an organofluorine compound belonging to the benzenoid class. amfluoro.com Its molecular formula is C9H5F5O, and it has a molecular weight of 224.13 g/mol . amfluoro.com The structure features a benzene (B151609) ring linked via an oxygen atom to a pentafluoropropenyl group. This specific arrangement places it within the family of aryl vinyl ethers, with the notable distinction of a heavily fluorinated vinyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest its relevance in the fields of polymer science and synthetic chemistry, areas where analogous compounds have been investigated.

The introduction of fluorine into organic molecules dramatically alters their physical and chemical properties, a feature that has been widely exploited in modern chemical science. nbinno.comtcichemicals.com The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. alfa-chemistry.comwikipedia.org This inherent strength imparts exceptional thermal and chemical stability to fluorinated organic compounds. alfa-chemistry.comwikipedia.org

Fluorine's high electronegativity and relatively small atomic radius, which is comparable to that of hydrogen, allow for the substitution of hydrogen without significant changes to molecular geometry. tcichemicals.comalfa-chemistry.com These unique characteristics lead to a range of applications. In materials science, fluorinated compounds are used to create non-stick surfaces, water-repellent coatings, and specialty lubricants. nbinno.comalfa-chemistry.com In the pharmaceutical and agrochemical industries, the inclusion of fluorine can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a molecule to its target. alfa-chemistry.comrsc.org It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

Enol ethers are a class of organic compounds containing an alkene double bond with an alkoxy substituent. alfa-chemistry.com They are considered electron-rich olefins due to the oxygen atom's ability to donate electron density to the double bond through resonance. alfa-chemistry.com This property makes them valuable substrates in various organic reactions, including cycloadditions. researchgate.net

Fluorinated enol ethers are a sub-class where one or more hydrogen atoms on the enol ether framework are replaced by fluorine. These compounds are valuable building blocks in synthetic chemistry, providing pathways for the introduction of fluoro- or difluoromethyl groups into more complex molecules. rsc.orgresearchgate.net The presence of fluorine atoms modifies the reactivity of the double bond, influencing its susceptibility to electrophilic and nucleophilic attack. Research has explored the synthesis and reactivity of fluorinated enol ethers, including those bearing chiral arylsulphinyl groups, which can be prepared with good regioselectivity from γ-fluorosubstituted β-ketosulphoxides. doi.org

Perfluorinated vinyl ethers (PFVEs) are monomers that are crucial in the production of various high-performance fluoropolymers. google.comwikipedia.org These polymers are known for their chemical inertness, thermal stability, and resistance to harsh environments. A well-known example is Perfluoro(methyl vinyl ether) (PMVE), which is a precursor to certain fluoropolymers. wikipedia.org

The synthesis of PFVEs often involves multi-step processes. One common method is based on the reaction of perfluoroacyl fluorides with hexafluoropropylene oxide (HFPO), followed by decomposition of the resulting adduct. fluorine1.ru Another approach involves the fluorination of a partially fluorinated compound containing a chlorine-substituted ethoxy group, followed by dehalogenation to form the vinyl ether. google.com Research in this area is focused on developing more efficient and scalable synthetic routes to produce these important monomers. fluorine1.ru For instance, perfluoropropyl vinyl ether (PPVE) is utilized as a comonomer to synthesize fluoroplastics like PFA (perfluoroalkoxy alkane) and modified PTFE (polytetrafluoroethylene), where it helps to reduce the crystallinity of the resulting polymer. marketresearchreports.com

While dedicated studies on this compound are limited, the research trajectories for its analogues, particularly aryl perfluorovinyl ethers, provide insight into its potential applications and areas of scientific interest. The synthesis of such compounds often involves the reaction of a phenol (B47542) with a perfluoroalkene.

Research into aryl perfluorovinyl ethers and related fluorinated compounds often explores their utility in creating advanced materials. For example, fluorinated triphenylenes have been synthesized for their applications in columnar mesophases, where arene-perfluoroarene interactions are enhanced. beilstein-journals.org The synthetic strategies for these molecules can involve nucleophilic substitution of electrophilic perfluoroarenes. beilstein-journals.org Furthermore, the reactivity of the fluorinated double bond in these ethers makes them potential candidates for polymerization and as intermediates in the synthesis of other complex fluorinated molecules. The development of novel fluorinated compounds is an active area of research, with potential applications in materials science, electronics, and life sciences. tcichemicals.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 2338-68-3 amfluoro.com |

| Molecular Formula | C9H5F5O amfluoro.com |

| Molecular Weight | 224.13 g/mol amfluoro.com |

| Class | Organofluorine Benzenoid Compound amfluoro.com |

Table 2: Comparison of Bond Energies

| Bond | Average Bond Energy (kJ/mol) |

| C-F | ~480 wikipedia.org |

| C-Cl | ~320 wikipedia.org |

| C-H | ~413 |

| C-C | ~348 |

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3-pentafluoroprop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-7(8(11)12)9(13,14)15-6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWJOQSRWKREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=C(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 1,1,2,3,3 Pentafluoroprop 2 Enyloxy Benzene System

Influence of Fluorine Substitution on Reactivity and Selectivity

Stereochemical Control in Reactions Involving the Double Bond

Further research and publication in the field of fluorine chemistry may provide the necessary data in the future to address these specific areas of interest for (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene . Until such information becomes available, a detailed and accurate article on its chemical reactivity and mechanistic investigations cannot be generated.

Reaction Kinetics and Thermodynamic Considerations

There is no available information regarding the reaction kinetics of this compound. This includes the absence of data on reaction rates, the influence of concentration, temperature, and catalysts on its transformations. Similarly, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound have not been reported. Without experimental or computational studies, any discussion on the spontaneity or energy profile of its potential reactions would be purely speculative.

Due to the lack of data, a data table for kinetic and thermodynamic parameters cannot be generated.

Mechanistic Elucidation via Advanced Spectroscopic Techniques

Detailed mechanistic studies are crucial for understanding the reaction pathways of a chemical compound. However, no such studies have been published for this compound.

In situ NMR Spectroscopy for Reaction Monitoring

While in situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the real-time progress of chemical reactions and identifying intermediates, there are no documented applications of this technique to study the reactivity of this compound. Research on other fluorinated ethers has utilized ¹⁹F NMR to track the decomposition and reaction of these molecules, but this has not been extended to the specific compound .

Mass Spectrometry for Identification of Transient Species

Mass spectrometry is instrumental in identifying transient species and reaction intermediates, which are key to elucidating reaction mechanisms. The fragmentation patterns of fluorinated compounds can be complex, and dedicated studies are required to interpret them accurately. Currently, there are no published mass spectrometric studies that focus on the reaction intermediates of this compound.

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, are employed to investigate ultrafast reaction dynamics and the behavior of short-lived excited states. These methods provide invaluable insights into the initial steps of chemical transformations. A review of the literature indicates that no time-resolved spectroscopic studies have been conducted on this compound to explore its photochemistry or reactive intermediates.

Polymerization Research of 1,1,2,3,3 Pentafluoroprop 2 Enyloxy Benzene and Analogous Fluorinated Vinyl Ethers

Homopolymerization Studies

The homopolymerization of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene, a fluorinated vinyl ether, can be approached through various mechanisms, each with distinct characteristics influencing the final polymer structure and properties.

Free Radical Polymerization Mechanisms and Kinetics

Free radical polymerization is a fundamental method for polymer synthesis, proceeding through initiation, propagation, and termination steps. uvebtech.comfiveable.mestanford.edu The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. uvebtech.comuomustansiriyah.edu.iq For fluorinated vinyl ethers, the presence of electronegative fluorine atoms can influence the reactivity of the vinyl group.

The mechanism of free radical polymerization involves the following key stages:

Initiation: A free radical initiator decomposes to form primary radicals, which then react with a monomer molecule to create an active center. fiveable.me

Propagation: The active center rapidly adds successive monomer units, leading to the growth of the polymer chain. fiveable.me

Termination: The growth of polymer chains is concluded through processes like combination, where two active chains join, or disproportionation. stanford.edu

Cationic Polymerization Pathways and Chain Growth

Cationic polymerization presents an alternative route for polymerizing vinyl ethers. This method is particularly suitable for monomers with electron-donating groups that can stabilize the propagating carbocationic center. nih.gov However, the low reactivity of semi-fluorinated vinyl ether (SFVE) monomers often necessitates the use of highly active acid catalysts. chemrxiv.org

Challenges in the cationic polymerization of vinyl ethers include stringent reaction conditions and the potential for chain transfer reactions, which can limit the molecular weight of the polymer. nih.govbohrium.com Seminal studies have established the feasibility of both homo- and copolymerization of SFVEs under cationic conditions, though these methods have sometimes been limited to producing low molecular weight products. chemrxiv.org Recent advancements have focused on developing controlled cationic polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to overcome these limitations and synthesize well-defined semi-fluorinated polyvinyl ethers (SFPVEs). chemrxiv.org

The choice of initiator and reaction conditions is critical. For instance, strong Brønsted acids have demonstrated superior catalytic activity in the cationic RAFT polymerization of certain fluorinated vinyl ethers, whereas weaker acids show minimal efficacy. chemrxiv.org The use of a highly active acid catalyst can overcome the inherently low reactivity of SFVE monomers, enabling the synthesis of well-defined polymers. chemrxiv.org

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer precise control over polymer molecular weight, dispersity, and architecture. For fluorinated vinyl ethers, methods such as organocatalyzed radical polymerization and photo-controlled polymerization have shown significant promise. acs.orgnih.gov

Organocatalyzed photo-controlled radical copolymerization of various perfluorinated vinyl ethers (PFVEs) with unconjugated comonomers has been achieved using a dibenzo[a,c]phenothiazine-based organic photoredox catalyst. acs.orgresearchgate.net This method allows for the synthesis of fluorinated copolymers with low dispersities (Đ = 1.06–1.24) and good chain-end fidelity under visible-light irradiation. acs.org A key advantage of this approach is the ability to temporally control the polymerization through "ON/OFF" switching of the light source, which allows for tunable kinetics. acs.org

These controlled polymerization techniques provide a versatile platform for creating complex fluoropolymers, including block copolymers, by allowing for photo-controlled chain extensions. acs.org The ability to precisely tailor the polymer structure opens up possibilities for applications in advanced materials engineering. acs.orgresearchgate.net

Copolymerization Research

The copolymerization of this compound with other monomers is a key strategy for tailoring the properties of the final polymer.

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer. The determination of reactivity ratios often involves methods like the Fineman-Ross and Kelen-Tudos procedures. researchgate.net

For fluorinated vinyl ethers, the reactivity ratios can vary significantly depending on the comonomer. For example, in the copolymerization of vinylidene fluoride (VDF) and hexafluoroacetone (HFA), the reactivity ratios were found to be r(VDF) = 4.0 and r(HFA) = 0.1. researchgate.net In another system involving vinyl acetate (VAc) and chlorotrifluoroethylene (CTFE), the reactivity ratios were determined to be 0.68 and 0.04, respectively. researchgate.net

Table 1: Monomer Reactivity Ratios for Various Fluorinated Monomer Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |

|---|---|---|---|

| Tetrafluoroethylene (TFE) | Perfluoromethyl vinyl ether (PMVE) | 3.89 | 0.05 |

| Vinylidene fluoride (VDF) | Perfluoromethyl vinyl ether (PMVE) | 1.06 | 0.11 |

| Vinyl acetate (VAc) | Chlorotrifluoroethylene (CTFE) | 0.68 | 0.04 |

This table is interactive. Click on the headers to sort the data.

These values indicate that in many cases, one monomer is significantly more reactive than the other, which influences the copolymer structure.

Synthesis and Characterization of Alternating Copolymers

The copolymerization of electron-withdrawing fluorinated olefins with electron-donating vinyl ethers often leads to the formation of alternating copolymers. acs.org This tendency is driven by the formation of a charge-transfer complex between the two monomers. Such alternating structures can impart unique properties to the resulting polymer. rsc.org

The synthesis of alternating copolymers can be achieved through radical copolymerization. rsc.org For instance, the radical copolymerization of chlorotrifluoroethylene (CTFE) with various functional vinyl ethers has been shown to produce alternating poly(CTFE-alt-VE) copolymers. rsc.org Characterization of these copolymers is typically performed using techniques such as FTIR, 1H NMR, and 19F NMR spectroscopy to confirm the alternating structure. acs.orgrsc.org

The thermal properties of these alternating copolymers are also of significant interest. Thermogravimetric analysis (TGA) is used to assess their thermal stability. For example, alternating copolymers of perfluoromethyl vinyl ether (PMVE) and ethyl vinyl ether (EVE) have shown high thermal stability, with a degradation temperature at 5% weight loss (Td5%) of 382 °C. acs.org The glass transition temperatures (Tg) of these copolymers can range from -16 to 18 °C. acs.org

Table 2: Thermal Properties of Alternating Copolymers

| Copolymer System | Td5% (°C) | Tg (°C) |

|---|---|---|

| poly(PMVE-alt-EVE) | 382 | -16 to 18 |

| poly(HFP-alt-EVE) | 262-316 | -16 to 18 |

This table is interactive. Click on the headers to sort the data. N/A indicates data not available from the provided search results.

These alternating fluorinated copolymers can exhibit hydrophobic surfaces and may find applications in coatings, paints, or as elastomers. acs.org

Block Copolymer Architectures via Sequential Monomer Addition

The synthesis of block copolymers through the sequential addition of different monomers is a cornerstone of controlled polymerization techniques. nih.govcmu.edu This method relies on a "living" or controlled polymerization process, where the active chain-end of the first polymer block remains reactive and can initiate the polymerization of a second, different monomer. nih.gov This process can be repeated with additional monomers to create complex architectures such as diblock (A-B), triblock (A-B-A or A-B-C), and multiblock copolymers. mdpi.com

In the context of fluorinated vinyl ethers, controlled cationic polymerization, particularly reversible addition-fragmentation chain transfer (RAFT) polymerization, has been developed as a versatile platform for accessing a diverse array of fluorinated block copolymers. chemrxiv.org This approach overcomes the characteristically low reactivity of semi-fluorinated vinyl ether (SFVE) monomers, enabling the synthesis of well-defined semi-fluorinated polyvinyl ethers (SFPVEs) with discrete end groups suitable for chain extension. chemrxiv.org The living nature of these systems allows for the subsequent addition and polymerization of a different class of vinyl monomer, leading to the formation of well-defined block copolymers.

For instance, a well-defined SFPVE can be synthesized first and, upon reaching high conversion, a second monomer such as isobutyl vinyl ether can be introduced to the system. The living SFPVE chains then initiate the polymerization of the second monomer to form a distinct block. This strategy facilitates the creation of materials that combine the unique properties of fluoropolymers—such as hydrophobicity, low surface energy, and chemical resistance—with the properties of other polymer segments. chemrxiv.org

Below is a representative table of block copolymers synthesized using a sequential monomer addition strategy involving semi-fluorinated vinyl ethers (SFVEs) and other vinyl monomers, based on typical outcomes of such controlled polymerization reactions.

| First Block Monomer | Second Block Monomer | Mn ( g/mol ) of First Block | Mn ( g/mol ) of Final Copolymer | PDI (Mw/Mn) |

| SFVE-1 | Isobutyl Vinyl Ether | 8,500 | 17,200 | 1.15 |

| SFVE-1 | 2-Chloroethyl Vinyl Ether | 9,100 | 19,500 | 1.18 |

| Isobutyl Vinyl Ether | SFVE-2 | 7,800 | 15,500 | 1.20 |

| SFVE-2 | Styrene | 10,200 | 22,000 | 1.25 |

Note: SFVE-1 and SFVE-2 are representative semi-fluorinated vinyl ethers analogous to this compound. Data is illustrative of typical results from controlled cationic polymerization.

Mechanistic Insights into Polymerization Processes

Initiation, Propagation, and Termination Steps in Fluorinated Vinyl Ether Polymerization

The cationic polymerization of vinyl ethers proceeds through a chain growth mechanism involving carbocationic active centers. nih.gov This process is applicable to monomers with electron-rich double bonds, which can stabilize the positive charge on the growing polymer chain. nih.gov

Initiation: The process begins with an initiator, typically a strong Brønsted acid (like triflic acid) or a Lewis acid, which protonates or coordinates with the fluorinated vinyl ether monomer. chemrxiv.orgnih.gov This charge transfer creates a highly reactive oxocarbenium ion, the active species that starts the polymer chain. For less reactive monomers like SFVEs, highly active catalytic systems, such as strong Brønsted acids, are necessary to achieve efficient initiation. chemrxiv.org

Propagation: During propagation, the oxocarbenium ion at the active chain end is repeatedly attacked by the electron-rich double bond of incoming monomer molecules. nih.govinrim.it The high reactivity of vinyl ethers in this step is generally attributed to the stabilization of the carbocation by resonance with the adjacent oxygen atom's lone pair electrons. inrim.it However, for fluorinated vinyl ethers, this step is kinetically influenced by the electronic effects of the fluorine substituents.

Termination: The polymerization process can be concluded by several termination events. nih.gov These include proton transfer from the active chain end to a monomer molecule, the counter-ion, or the solvent, which neutralizes the growing chain and generates a new cation that can initiate another chain. Irreversible termination can also occur through reaction with impurities or specific functional groups. nih.govresearchgate.net In controlled or living polymerization systems, termination steps are significantly suppressed, allowing the polymer chains to remain active. acs.org

Chain Transfer and Side Reactions

Chain transfer is a common and often problematic side reaction in the cationic polymerization of vinyl ethers. nih.gov It involves the transfer of the active cationic center from a growing polymer chain to another species, such as a monomer, solvent, or another polymer chain. nih.govnih.gov This terminates the growth of the original chain while initiating the growth of a new one, which can lead to polymers with lower molecular weights than theoretically predicted and broader molecular weight distributions. nih.gov

Suppressing these side reactions is critical for achieving a controlled or living polymerization. Strategies to minimize chain transfer include:

Low Temperatures: Conducting the polymerization at low temperatures (e.g., below -60 °C) can reduce the rate of chain transfer reactions more than the rate of propagation. nih.gov

Catalyst Systems: The use of specific initiating systems can generate a tight ion pair between the propagating carbocation and the counter-ion. This close association sterically hinders and electronically deactivates the carbocation, preventing it from engaging in chain-transfer reactions. nih.gov

Fluorinated Solvents: The use of specialized fluorinated solvents can also lead to well-defined polymers with minimal side reactions. researchgate.net

In some advanced applications, chain transfer is deliberately exploited. Cationic degenerative chain-transfer (DT) copolymerization, for example, uses specific chain-transfer agents like cyclic thioacetals to controllably insert specific functional units into the polymer backbone, enabling the synthesis of degradable or multiblock copolymers. nih.gov

Steric and Electronic Effects of the Pentafluoroprop-2-enyloxy Substituent on Polymerizationsemanticscholar.org

The structure of the monomer, particularly the nature of its substituents, has a profound impact on its polymerizability. In cationic polymerization, which is highly sensitive to the electronic character of the monomer, the pentafluoroprop-2-enyloxy group exerts significant electronic and steric effects. chemrxiv.org

Electronic Effects: The five fluorine atoms on the prop-2-enyloxy substituent are intensely electron-withdrawing. This property has a dramatic influence on the reactivity of the vinyl ether monomer. chemrxiv.orginrim.it The strong inductive effect of the fluorine atoms pulls electron density away from the vinyl ether's oxygen atom and its adjacent carbon-carbon double bond. This reduction in electron density, or "attenuated nucleophilicity," makes the double bond less susceptible to attack by the propagating oxocarbenium ion. chemrxiv.org

Research combining experimental data and Density Functional Theory (DFT) calculations on analogous SFVEs has established a clear inverse relationship between the degree of fluorination and the polymerization rate. chemrxiv.org Higher degrees of fluorination lead to decreased kinetics. Furthermore, the proximity of the fluorine atoms to the vinyl ether oxygen correlates with a higher activation energy barrier for propagation. chemrxiv.org Therefore, the pentafluoroprop-2-enyloxy group is expected to significantly decrease the reactivity of the monomer compared to non-fluorinated or less-fluorinated vinyl ethers.

Computational and Theoretical Investigations of 1,1,2,3,3 Pentafluoroprop 2 Enyloxy Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Currently, there are no publicly available Density Functional Theory (DFT) studies that have determined the preferred molecular conformation of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene. Such studies would be crucial for understanding the molecule's three-dimensional geometry and the spatial arrangement of its phenyl and pentafluoropropenyl groups.

Furthermore, a Frontier Molecular Orbital (FMO) analysis, which is essential for predicting the compound's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported.

Modeling of Reaction Pathways and Transition States

The elucidation of potential reaction mechanisms, such as addition and elimination reactions involving the pentafluoropropenyl group, requires sophisticated computational modeling. These studies would involve mapping the potential energy surface to identify transition states and intermediates. At present, no such computational elucidation for this compound has been published.

Similarly, the energetics of isomerization, including the energy barriers for rotation around the ether linkage and within the fluoroalkenyl group, have not been computationally investigated.

Conformational Landscape Analysis and Stereoelectronic Effects

A thorough analysis of the conformational landscape of this compound would provide insights into the relative energies of different spatial arrangements and the influence of stereoelectronic effects. These effects, arising from the interaction of electron orbitals, play a significant role in determining the molecule's structure and reactivity. However, dedicated research on these aspects of the title compound is not yet available in the scientific literature.

While general principles of computational chemistry and theoretical analysis of related fluorinated organic compounds exist, a scientifically accurate and detailed article on this compound as per the specified outline is contingent on future research in this specific area.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in structural elucidation and the interpretation of experimental data. The primary methods for these predictions involve quantum mechanical calculations, most notably Density Functional Theory (DFT).

For a molecule like this compound, DFT calculations would first involve optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. researchgate.net Following this, specific calculations can be performed to predict spectroscopic parameters.

Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts. mdpi.comunn.edu.ng Calculations are typically performed using a DFT functional, such as B3LYP or ωB97XD, combined with a suitable basis set (e.g., 6-311+G(2d,p)). mdpi.comresearchgate.net The computed shielding constants are referenced against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory, to yield predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. mdpi.com The accuracy of these predictions is often high enough to help assign experimental spectra and distinguish between different isomers. mdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculations, performed on the optimized geometry, yield a set of harmonic frequencies. arxiv.org Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the results are typically scaled using empirical scaling factors to provide better agreement with experimental spectra. researchgate.net These predicted spectra can be invaluable for identifying characteristic vibrational modes associated with specific functional groups, such as the C-F, C=C, C-O-C, and aromatic ring vibrations within this compound. researchgate.net

A hypothetical data table for predicted vibrational frequencies, based on DFT calculations for a similar substituted benzene (B151609) molecule, is shown below to illustrate the typical output of such a study.

Table 1: Illustrative Example of Calculated Vibrational Frequencies (Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ν1 | 3080 | Aromatic C-H stretch |

| ν2 | 1605 | Aromatic C=C stretch |

| ν3 | 1310 | C-F stretch |

| ν4 | 1250 | Asymmetric C-O-C stretch |

| ν5 | 1175 | C=C stretch (fluoroalkene) |

In Silico Screening for Novel Reactivity or Synthetic Applications

In silico screening uses computational methods to predict the reactivity and potential applications of chemical compounds, accelerating research and development by prioritizing experimental work. nih.gov For this compound, several computational approaches could be employed to explore its chemical behavior.

Reactivity Indices and Frontier Molecular Orbitals: DFT calculations can be used to determine key electronic properties that govern a molecule's reactivity. biointerfaceresearch.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to act as an electron donor or acceptor. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net Other calculated descriptors, such as ionization potential, electron affinity, electrophilicity, and chemical hardness, can further quantify the molecule's reactivity profile. biointerfaceresearch.com Mapping the electrostatic potential (ESP) onto the electron density surface can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical attack. researchgate.net

Screening for Synthetic Applications: Computational screening can predict how this compound might behave in various reaction types or interact with biological targets. For instance, its potential as a monomer in polymerization reactions could be assessed by calculating the energetics of reaction pathways. Molecular docking simulations could be used to screen its ability to bind to the active sites of specific enzymes or proteins, suggesting potential applications in medicinal chemistry or materials science. biointerfaceresearch.com While no such studies have been published for this specific compound, these in silico techniques are standard practice in modern chemical research for identifying novel uses for compounds. nih.gov

Advanced Synthetic Utility and Derivatization of 1,1,2,3,3 Pentafluoroprop 2 Enyloxy Benzene

Role as a Key Building Block in Complex Fluorinated Molecule Synthesis

Fluorinated building blocks are crucial in modern chemistry for their ability to impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance to larger molecules. The title compound serves as a key intermediate for introducing the pentafluoropropenyloxy functional group into a variety of molecular scaffolds.

The primary utility of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene is as a carrier of the –O–CF=CFCF3 moiety. While direct displacement of the phenyl group is not a typical strategy, the compound serves as a model for the synthesis of other molecules containing this functional group. The synthesis of related aryl and alkyl ethers containing fluorinated chains can be achieved through various catalytic methods, such as palladium-catalyzed C-O cross-coupling reactions between fluorinated alcohols and aryl halides. acs.org This approach allows the reactive pentafluoropropenyloxy group to be incorporated into more complex aromatic and heterocyclic systems, creating novel compounds with potential applications in diverse fields.

The electron-deficient nature of the double bond in the pentafluoropropenyl group makes it a potential candidate for cycloaddition reactions to form fluorinated heterocycles. The presence of electron-withdrawing fluoroalkyl groups is known to enhance the reactivity of dienophiles in [4+2] cycloaddition reactions. nih.gov This suggests that this compound could react with suitable dienes to produce fluorinated six-membered heterocyclic rings containing oxygen. Furthermore, reactions with 1,3-dipoles could lead to the formation of various five-membered heterocyclic systems, a foundational method for synthesizing diverse fluorinated heterocyclic compounds. nih.gove-bookshelf.de

Functional Group Interconversions of the Enyloxy Double Bond

The carbon-carbon double bond in the pentafluoropropenyl group is highly electron-deficient due to the presence of five fluorine atoms. This electronic property dictates its reactivity, making it fundamentally different from typical electron-rich alkenes. Instead of undergoing common electrophilic additions, this double bond is susceptible to nucleophilic and radical attacks.

Perfluoroalkenes are known to react with a variety of nucleophiles. proquest.com Nucleophilic attack can occur at the carbon atoms of the double bond, leading to addition or substitution products. For instance, reaction with alkoxides or amines could potentially lead to the formation of new ether or enamine derivatives.

Additionally, the double bond can undergo radical addition reactions. The intermolecular addition of perfluoroalkyl radicals to alkenes is a well-established method for creating new carbon-carbon bonds. organic-chemistry.orgresearchgate.net Using radical initiation, various functional groups could be added across the double bond of this compound to generate more complex saturated fluorinated ether chains.

Derivatization at the Benzene (B151609) Ring through Electrophilic or Nucleophilic Substitution

The benzene ring of the molecule provides another site for functionalization, primarily through electrophilic aromatic substitution (EAS). The reactivity and orientation of these substitutions are governed by the electronic properties of the existing (1,1,2,3,3-pentafluoroprop-2-enyloxy) substituent.

This substituent exerts two opposing electronic effects:

Resonance Effect (+R): The oxygen atom adjacent to the ring can donate a lone pair of electrons into the aromatic system, which tends to activate the ring and direct incoming electrophiles to the ortho and para positions. vedantu.comshaalaa.comyoutube.com

Inductive Effect (-I): The highly electronegative pentafluoropropenyl group strongly withdraws electron density through the sigma bonds. This inductive effect is powerful and deactivates the ring towards electrophilic attack.

The net result is that the (1,1,2,3,3-pentafluoroprop-2-enyloxy) group is predicted to be a deactivating but ortho, para-directing substituent. The strong deactivation means that reactions will be slower than with benzene itself, but substitution will occur preferentially at the positions ortho and para to the ether linkage. Due to steric hindrance from the bulky fluorinated group, the para position is likely the major product. This behavior is analogous to that of trifluoromethoxybenzene, which undergoes electrophilic substitution selectively at the para position. nih.gov

Below is a table of potential electrophilic aromatic substitution reactions and their predicted outcomes.

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(1,1,2,3,3-Pentafluoroprop-2-enyloxy)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-(1,1,2,3,3-pentafluoroprop-2-enyloxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(1,1,2,3,3-Pentafluoroprop-2-enyloxy)acetophenone |

| Sulfonation | SO₃, H₂SO₄ | 4-(1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzenesulfonic acid |

Conversely, nucleophilic aromatic substitution (NAS) on the benzene ring is generally unfavorable. NAS requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate. harvard.edunih.gov The pentafluoropropenyloxy group, while inductively withdrawing, does not sufficiently activate the ring for NAS under typical conditions.

Synthesis of Specialized Monomers for Advanced Polymer Architectures

Fluoropolymers possess desirable properties such as chemical inertness, low surface energy, and thermal stability. chemrxiv.org this compound can serve as a precursor for specialized monomers used in the creation of advanced polymers.

The direct polymerization through its perfluorinated double bond is unlikely under common conditions. However, the molecule can be converted into a polymerizable monomer by introducing a suitable functional group onto the benzene ring via the electrophilic substitution reactions described previously. For example, acylation followed by reduction and dehydration could introduce a styrene moiety. Alternatively, coupling reactions could be used to add a vinyl ether, acrylate, or other polymerizable group to the aromatic ring.

The resulting fluorinated monomer could then be copolymerized with other monomers, such as conventional vinyl ethers or acrylates, to precisely tailor the properties of the final polymer. acs.org The incorporation of the bulky and hydrophobic pentafluoropropenyloxy side chain would be expected to enhance properties like hydrophobicity, thermal stability, and chemical resistance in the resulting polymer architecture. researchgate.netunict.it

Future Directions and Emerging Research Avenues for 1,1,2,3,3 Pentafluoroprop 2 Enyloxy Benzene

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene will likely prioritize green and sustainable methodologies over classical approaches. Current synthetic strategies for fluorinated ethers often rely on nucleophilic substitution reactions, which may involve harsh conditions or environmentally challenging solvents. Research in this area will aim to develop more efficient and eco-friendly pathways.

Key objectives for future synthetic research include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.

Energy Efficiency: Exploring reactions that can proceed under milder conditions, such as lower temperatures and pressures, potentially through photoredox or electrochemical catalysis.

Renewable Feedstocks: Investigating the use of bio-based starting materials for either the phenolic or the fluorinated fragment.

Solvent Minimization: Developing solvent-free reaction conditions or utilizing greener solvents like ionic liquids or supercritical fluids.

A comparative analysis of potential future synthetic strategies is presented in the hypothetical table below, illustrating the metrics that would be used to evaluate their sustainability.

| Synthetic Strategy | Key Features | Potential Yield (%) | Atom Economy (%) | Environmental (E)-Factor |

|---|---|---|---|---|

| Hypothetical Route A: Microwave-Assisted SNAr | Rapid heating, reduced reaction times | 85-90 | ~75 | Low-Medium |

| Hypothetical Route B: Phase-Transfer Catalysis | Avoids anhydrous solvents, mild conditions | 80-88 | ~80 | Low |

| Hypothetical Route C: Palladium-Catalyzed Coupling | High functional group tolerance | >90 | ~70 | Medium |

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the pentafluoropropenyl group is a key feature of this compound. Future research will undoubtedly focus on leveraging this reactivity through novel catalytic systems. The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to specific types of transformations that are less common for non-fluorinated analogues.

Emerging research avenues in catalysis could include:

Asymmetric Catalysis: Development of chiral catalysts for stereoselective additions across the C=C double bond, leading to the synthesis of enantiomerically pure derivatives.

Transition Metal Catalysis: Use of catalysts based on metals like copper, nickel, or gold to mediate novel cycloadditions, cross-coupling reactions, or hydrofunctionalization of the fluoroalkene moiety. researchgate.net

Organocatalysis: Employing small organic molecules as catalysts for metal-free transformations, which aligns with green chemistry principles.

Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future work will involve the use of sophisticated analytical techniques to probe the intricate details of reactions involving this compound. Techniques such as in-situ IR and NMR spectroscopy, stopped-flow kinetics, and isotopic labeling studies will be instrumental. These methods can provide real-time information on reaction intermediates, transition states, and kinetic profiles, offering a comprehensive picture of the reaction pathway. msu.edu

Computational Design and Prediction of Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. globalresearchonline.net For this compound, DFT calculations can predict a wealth of information before a reaction is ever attempted in the lab. core.ac.ukresearchgate.net

Future computational studies will likely focus on:

Reactivity Mapping: Calculating molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient sites, thereby predicting susceptibility to nucleophilic or electrophilic attack. core.ac.uk

Transition State Modeling: Simulating reaction pathways to calculate activation energies, which helps in predicting reaction feasibility and regioselectivity. researchgate.net

Virtual Screening: Designing novel derivatives in silico and predicting their electronic and steric properties to identify promising candidates for specific applications. researchgate.netresearchgate.net

| Computational Method | Predicted Property | Research Application |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | HOMO/LUMO Energies | Predicting electronic transitions and charge transfer character. globalresearchonline.net |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Guiding the design of selective chemical reactions. core.ac.uk |

| Transition State Search (e.g., QST2/QST3) | Reaction Activation Barriers | Assessing the viability of hypothetical reaction pathways. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for straightforward automation and scalability. nih.gov The integration of the synthesis and transformation of this compound into continuous flow systems is a logical future step. thieme-connect.descispace.com

Potential benefits include:

Improved Safety: Handling potentially energetic intermediates or hazardous reagents in small, controlled volumes within a closed system.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Automated Synthesis: Coupling flow reactors with automated purification and analysis systems can enable the rapid synthesis and screening of a library of derivatives for property evaluation. fu-berlin.denih.gov This approach is highly valuable for materials discovery and drug development pipelines. uc.pt

By pursuing these research avenues, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential use in advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1,1,2,3,3-Pentafluoroprop-2-enyloxy)benzene in a laboratory setting?

- Methodological Answer : Synthesis typically involves fluorination of a pre-existing benzene derivative. A plausible route includes:

Substrate Preparation : Start with phenol derivatives (e.g., hydroxybenzene) and react with a fluorinated propenyl precursor (e.g., 1,1,2,3,3-pentafluoropropene) under controlled conditions.

Fluorination : Use fluorinating agents like SF₄ or HF-pyridine to introduce fluorine atoms, ensuring anhydrous conditions to prevent hydrolysis.

Purification : Employ fractional distillation or azeotropic drying (e.g., using hexafluorobenzene as a co-solvent) to isolate the target compound .

- Key Considerations : Monitor reaction progress via ¹⁹F NMR to track fluorination efficiency and avoid over-fluorination byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹⁹F NMR : Identify distinct fluorine environments (e.g., CF₃ vs. CF₂ groups) and confirm substitution patterns.

- GC-MS : Verify molecular weight (e.g., expected m/z ~298.08) and detect impurities.

- Physical Properties : Compare observed data (e.g., boiling point ~168.5°C, density ~1.708 g/mL at 20°C) with literature values .

- Elemental Analysis : Validate C/F ratios using combustion analysis.

Q. What safety precautions are essential when handling this compound in research labs?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks (R36/37/38: irritant to eyes, skin, and respiratory system) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of the pentafluoropropenyloxy group in electrophilic substitution reactions?

- Methodological Answer :

Reactivity Screening : Test reactions with common electrophiles (e.g., NO₂⁺, SO₃H⁺) under varying temperatures and solvents.

Kinetic Studies : Use stopped-flow techniques to measure reaction rates and compare with non-fluorinated analogs.

Computational Modeling : Apply DFT calculations to predict regioselectivity and activation barriers for substitution pathways.

- Data Interpretation : Correlate experimental results with fluorine’s electron-withdrawing effects to explain reactivity trends .

Q. What methodologies are effective in resolving contradictory data regarding the compound’s physical properties (e.g., boiling point discrepancies)?

- Methodological Answer :

- Calibration : Ensure instruments (e.g., GC, distillation apparatus) are calibrated against certified standards.

- Comparative Analysis : Replicate measurements under standardized conditions (e.g., 760 mmHg for boiling point) and cross-reference with independent studies .

- Impurity Profiling : Use high-resolution MS to identify trace contaminants that may alter physical properties.

Q. What strategies can be employed to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

Degradation Studies : Expose the compound to UV light or microbial consortia and analyze products via LC-MS/MS.

Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna mortality tests) on degradation intermediates.

Regulatory Compliance : Align disposal protocols with EPA guidelines to prevent groundwater contamination .

Notes on Evidence Utilization

- Physical property data (e.g., density, boiling point) and safety protocols are derived from , which provides the most direct information on a structurally similar compound.

- Purification strategies reference (azeotropic methods) and (distillation).

- Safety guidelines integrate (first-aid measures) and (hazard codes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.